molecular formula C15H16O B1498785 3-(3,4-Dimethylphenyl)benzyl alcohol CAS No. 885963-90-6

3-(3,4-Dimethylphenyl)benzyl alcohol

Cat. No. B1498785
CAS RN: 885963-90-6
M. Wt: 212.29 g/mol
InChI Key: HHRJQFXPCJVZDW-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethylphenyl)benzyl alcohol” is a chemical compound with the molecular formula C9H12O . It is also known by other names such as 3,4-dimethylbenzyl alcohol, 3,4-dimethylphenyl methanol, benzenemethanol, 3,4-dimethyl, 3,4-dimethylphenyl methan-1-ol .


Molecular Structure Analysis

The molecular weight of “3-(3,4-Dimethylphenyl)benzyl alcohol” is 136.19 g/mol . The compound has a structure that includes a benzene ring with two methyl groups and a benzyl alcohol group .


Physical And Chemical Properties Analysis

“3-(3,4-Dimethylphenyl)benzyl alcohol” has a boiling point of 218-221°C and a melting point of 62-65°C . It has a density of 1.0±0.1 g/cm3 . The compound is also characterized by a molar refractivity of 42.4±0.3 cm3 .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

[3-(3,4-dimethylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRJQFXPCJVZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654446
Record name (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)benzyl alcohol

CAS RN

885963-90-6
Record name (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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